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Compound of Interest

Compound Name: (S)-H8-BINAP

Cat. No.: B150971

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various cutting-edge
enantioselective methods to synthesize dihydrobenzofurans, a crucial scaffold in numerous
natural products and pharmaceuticals. The following sections summarize key methodologies,
present quantitative data in structured tables for easy comparison, and provide detailed
experimental protocols for each cited method. Additionally, experimental workflows are
visualized using diagrams to facilitate understanding.

[4+1] Annulation of Ammonium Ylides and o-
Quinone Methides

This method provides a highly enantio- and diastereoselective route to 2,3-dihydrobenzofurans
through a [4+1] annulation between in situ generated ammonium ylides and o-quinone
methides. The use of a cinchona alkaloid as a chiral leaving group is key to achieving high
stereoselectivity.[1][2] This operationally simple strategy offers access to a variety of chiral 2,3-
dihydrobenzofuran derivatives.[1]

Quantitative Data
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Entry R R? Yield (%) ee (%) dr .
(trans:cis)

1 H Ph 95 94 >05:5

2 Me Ph 88 92 >05:5

3 Cl Ph 91 96 >05:5

4 H 4-Me-Ph 85 93 >05.5

5 H 4-Cl-Ph 93 95 >05:5

Experimental Protocol

A mixture of the o-hydroxybenzyl alcohol derivative (1.0 equiv.), the ammonium salt (1.2

equiv.), and cesium carbonate (Cs2COs, 2.5 equiv.) is dissolved in dichloromethane (DCM, 0.1

M). The reaction mixture is stirred at room temperature for 72 hours. Following this, the

reaction is quenched with water and extracted with DCM. The combined organic layers are
washed with brine, dried over anhydrous sodium sulfate (Na=S0Oa), filtered, and concentrated

under reduced pressure. The crude product is purified by flash column chromatography on

silica gel to afford the desired 2,3-dihydrobenzofuran.[1]

Experimental Workflow
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Caption: Workflow for [4+1] Annulation.
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Domino Annulation of Salicyl N-Phosphonyl Imines

This protocol describes a cesium carbonate (Cs2COs)-catalyzed domino annulation of
enantiopure chiral salicyl N-phosphonyl imines with bromo malonates. This method provides
functionalized 2,3-dihydrobenzofuran derivatives in impressive chemical yields and with high
diastereoselectivity.[3][4] A key advantage of this procedure is the simplified purification
process, often requiring only a simple wash to remove byproducts.[3][4]

Quantitative Data

Entry R R? Yield (%) dr (trans:cis)
1 H Et 93 >00:1
2 Me Et 91 >09:1
3 Cl Et 88 >00:1
4 H tBu 90 >900:1
5 Br Et 85 >900:1

Experimental Protocol

To a solution of the salicyl N-phosphonyl imine (1.0 equiv.) and dialkyl bromomalonate (1.2
equiv.) in tetrahydrofuran (THF, 0.1 M) is added cesium carbonate (Cs2COs, 2.0 equiv.). The
resulting suspension is stirred vigorously at room temperature for 12-24 hours, until the starting
imine is consumed as monitored by thin-layer chromatography (TLC). Upon completion, the
reaction mixture is filtered, and the filtrate is concentrated. The crude product is then purified by
washing the residue with hexanes to afford the pure 2,3-dihydrobenzofuran derivative.[3][4]

Experimental Workflow

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://schenautomacao.com.br/bmos/envio/files/trabalho1_21.pdf
https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob02078a
https://schenautomacao.com.br/bmos/envio/files/trabalho1_21.pdf
https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob02078a
https://schenautomacao.com.br/bmos/envio/files/trabalho1_21.pdf
https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob02078a
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150971?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

hodological licati
BENGHE ey cricn

Reaction Setup

[Salicy] N-Phosphonyl Irnin(a [Dialkyl Brornomalonata THF

Mix

Reaction

Y
[Stir at RT for 12-24@

Workup & Purification

Concentrate

[Wash with Hexanes]

Click to download full resolution via product page

Caption: Workflow for Domino Annulation.

Intramolecular Heck-Matsuda Reaction
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This one-pot synthesis allows for the creation of 3,3-disubstituted-2,3-dihydrobenzofurans
through a palladium-catalyzed intramolecular Heck-Matsuda reaction. The protocol can be
followed by subsequent carbonylation and/or a Stille coupling, employing chiral N,N-ligands to
induce enantioselectivity.[5] This method is notable for its mild reaction conditions and
tolerance of a wide range of functional groups, providing access to enantioenriched
dihydrobenzofurans with a quaternary stereocenter in high yields and enantiomeric ratios.[5]

: _

Coupling

Entry R* R? S Yield (%) er

1 Me Me CO/SnBua 91 99:1
2 Et Me CO/SnBua 85 98:2
3 Ph Me CO/SnBus 88 97:3
4 Me Me Sn(Vinyl)Bus 78 95:5
5 Me Me Sn(Ph)Bus 82 96:4

Experimental Protocol

In a flame-dried Schlenk tube under an argon atmosphere, the arenediazonium
tetrafluoroborate salt (1.0 equiv.), palladium(ll) acetate (Pd(OAc)z2, 5 mol%), and the chiral N,N-
ligand (6 mol%) are dissolved in a suitable solvent such as methanol. The mixture is stirred at
room temperature for 30 minutes. Subsequently, the coupling partner (e.g., carbon monoxide at
1 atm, followed by an organotin reagent, 1.2 equiv.) is introduced. The reaction is stirred at the
appropriate temperature (typically room temperature to 60 °C) for 12-24 hours. After
completion, the solvent is removed in vacuo, and the residue is purified by flash column
chromatography on silica gel.[5]

Experimental Workflow
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Reaction Setup
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Catalyst Preparation (Glovebox)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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